Superior Caspase-8 Inhibitory Potency of Ac-LESD-CMK vs. Gold Standard Z-IETD-FMK
The next-generation LESD-based inhibitor (Ac-LESD-CMK) demonstrates a 7-fold increase in potency against caspase-8 compared to the widely used standard Z-IETD-FMK. In standardized in vitro activity assays using equivalent activity units of recombinant caspase-8, Ac-LESD-CMK achieved an IC50 of 50 nM, whereas Z-IETD-FMK exhibited an IC50 of 350 nM [1]. This quantitative difference in inhibitory potency is critical for experimental design requiring complete target engagement at lower compound concentrations.
| Evidence Dimension | Inhibitory Potency (IC50) against recombinant human Caspase-8 |
|---|---|
| Target Compound Data | Ac-LESD-CMK: IC50 = 50 nM (0.05 µM) |
| Comparator Or Baseline | Z-IETD-FMK: IC50 = 350 nM (0.35 µM) |
| Quantified Difference | 7-fold more potent |
| Conditions | In vitro protease activity assay using recombinant caspase-8 and equivalent activity units |
Why This Matters
Higher potency allows for the use of lower compound concentrations, thereby reducing the risk of off-target effects, cytotoxicity, or solvent toxicity associated with high doses of less potent inhibitors like Z-IETD-FMK.
- [1] Bourne, C. M., et al. (2025). A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases. ACS Bio Med Chem Au, 5(4), 565–581. View Source
